(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

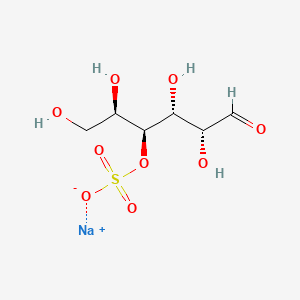

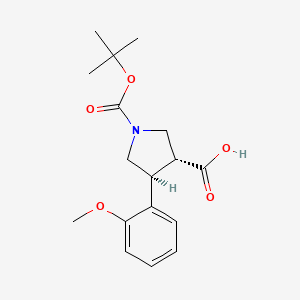

“(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C17H23NO5 . It has a molecular weight of 321.4 g/mol . The IUPAC name for this compound is (3R,4S)-4-(2-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid .

Molecular Structure Analysis

The compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Attached to this ring are a carboxylic acid group, a tert-butoxycarbonyl group, and a 2-methoxyphenyl group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The compound has a molecular weight of 321.4 g/mol . It has a computed XLogP3-AA value of 2.1, which gives an indication of its hydrophobicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The rotatable bond count is 5 .Applications De Recherche Scientifique

Applications in Drug Discovery

Pyrrolidine rings, as found in the compound of interest, are prevalent in medicinal chemistry due to their stereochemistry and ability to explore pharmacophore space. The pyrrolidine scaffold is instrumental in developing compounds for treating human diseases due to its non-planarity and sp3 hybridization, which enhances three-dimensional coverage and target selectivity. Studies have emphasized the versatility of the pyrrolidine ring in synthesizing bioactive molecules with novel biological profiles, underscoring its significance in drug discovery efforts (Giovanna Li Petri et al., 2021).

Material Science and Antioxidant Properties

Research on natural carboxylic acids, which share functional groups with the compound , reveals their potential in material science, especially due to their antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationship studies indicate that natural carboxylic acids' antioxidant properties are closely tied to their structural configuration, including the presence and positioning of hydroxyl groups and conjugated bonds. These insights are crucial for designing materials with desired bioactivity profiles, leveraging the inherent properties of carboxylic acids for applications in biodegradable materials and as bioactive coatings (B. Godlewska-Żyłkiewicz et al., 2020).

Biocatalysis and Biorenewable Chemicals

The role of carboxylic acids in biocatalysis and as precursors for biorenewable chemicals is another area of significant interest. Carboxylic acids, including those structurally related to the compound of interest, are pivotal in fermentative processes to produce biofuels and bioplastics. Understanding the inhibition mechanisms of carboxylic acids on microbial fermentative pathways is essential for engineering robust microbial strains for industrial bioprocesses, highlighting the dual role of carboxylic acids as both valuable products and potential inhibitors in biotechnological applications (L. Jarboe et al., 2013).

Propriétés

IUPAC Name |

(3R,4S)-4-(2-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-12(13(10-18)15(19)20)11-7-5-6-8-14(11)22-4/h5-8,12-13H,9-10H2,1-4H3,(H,19,20)/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAXDKCSXKNKKD-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680157 |

Source

|

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

CAS RN |

1217689-78-5 |

Source

|

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetyl(2-pyridinylmethyl)carbamic Acid 2-Methoxy-3-[[(octadecylamino)carbonyl]oxy]propyl Ester](/img/no-structure.png)

![4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570421.png)

![N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide](/img/structure/B570422.png)